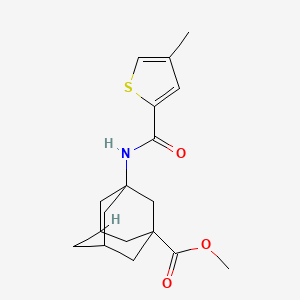
(1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of adamantane, which is a bicyclic organic compound that has been widely used in medicinal chemistry due to its unique structural features and biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the amidation of an adamantane derivative with a thioamide derivative.
Starting Materials
Adamantane-1-carboxylic acid, Methylamine, Thionyl chloride, 4-Methylthiophene-2-carboxylic acid, N,N-Dimethylformamide, Triethylamine, Diisopropylethylamine, Methanol, Ethyl acetate, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Adamantane-1-carboxylic acid is reacted with thionyl chloride and methanol to form the corresponding methyl ester., The methyl ester is then reacted with methylamine in the presence of triethylamine to form the corresponding amide., 4-Methylthiophene-2-carboxylic acid is reacted with thionyl chloride and N,N-dimethylformamide to form the corresponding acid chloride., The acid chloride is then reacted with the amide in the presence of diisopropylethylamine to form the final product, (1R,3S,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate., The final product is purified by column chromatography using ethyl acetate and hexanes as the eluent., The product is then washed with a solution of sodium bicarbonate and water, followed by a solution of sodium chloride and water, and dried to yield the pure compound.
作用機序
The mechanism of action of (1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of the HIV-1 protease, which is essential for the replication of the virus.
生化学的および生理学的効果
(1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of fungal growth. These effects are believed to be mediated through the modulation of key signaling pathways and cellular processes.
実験室実験の利点と制限
One of the main advantages of (1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate is its high potency and selectivity against various biological targets. This makes it a valuable tool for the study of various biological processes and the development of new therapeutic agents. However, one limitation of this compound is its relatively complex synthesis, which can make it difficult to obtain in large quantities for use in lab experiments.
将来の方向性
There are several future directions for the study of (1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate. One direction is the further optimization of its chemical structure to improve its potency and selectivity against various biological targets. Another direction is the development of new therapeutic agents based on this compound for the treatment of various diseases, including viral infections, cancer, and fungal infections. Additionally, the study of the mechanism of action of this compound could lead to the discovery of new drug targets and the development of new therapeutic strategies.
科学的研究の応用
(1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including antiviral, antitumor, and antifungal activities, making it a promising lead compound for the development of new therapeutic agents.
特性
IUPAC Name |
methyl 3-[(4-methylthiophene-2-carbonyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-11-3-14(23-9-11)15(20)19-18-7-12-4-13(8-18)6-17(5-12,10-18)16(21)22-2/h3,9,12-13H,4-8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWIRBLPDKXBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2789398.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2789399.png)
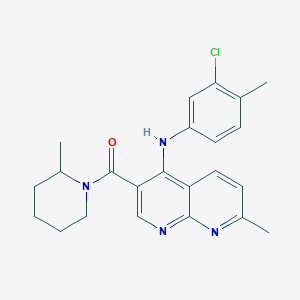
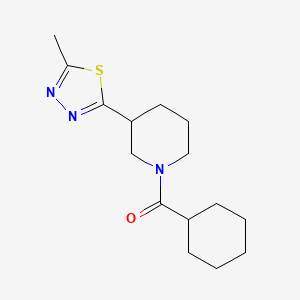
![3-Chloro-6-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2789403.png)
![2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789407.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2789408.png)
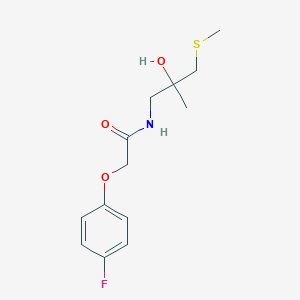
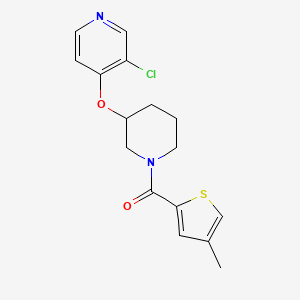
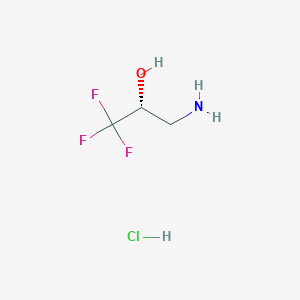
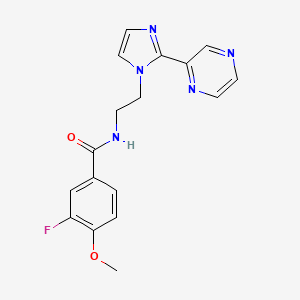
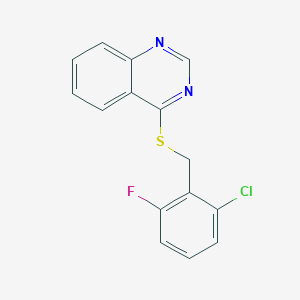
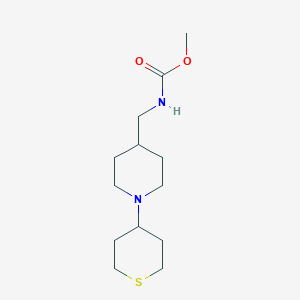
![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B2789421.png)